molecular formula C19H23ClN2O4S B11623668 N~2~-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N-(2-methylpropyl)glycinamide

N~2~-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N-(2-methylpropyl)glycinamide

Cat. No.: B11623668
M. Wt: 410.9 g/mol
InChI Key: CCGMPUJLBMJUMP-UHFFFAOYSA-N
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Description

N~2~-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N-(2-methylpropyl)glycinamide is a complex organic compound characterized by the presence of chlorophenyl, methoxyphenyl, sulfonyl, and glycinamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N-(2-methylpropyl)glycinamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:

    Formation of 4-chlorophenyl and 4-methoxyphenyl intermediates: These intermediates are synthesized through reactions involving chlorination and methoxylation of benzene derivatives.

    Glycinamide coupling: The final step involves coupling the glycinamide moiety with the prepared intermediates using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

N~2~-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N-(2-methylpropyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted glycinamide derivatives.

Scientific Research Applications

N~2~-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N-(2-methylpropyl)glycinamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N2-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N-(2-methylpropyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to enzymes or receptors: Modulating their activity and leading to downstream effects.

    Inhibiting or activating signaling pathways: Affecting cellular processes such as proliferation, apoptosis, or differentiation.

Comparison with Similar Compounds

Similar Compounds

    N~2~-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N-(2-methylpropyl)glycinamide: Characterized by the presence of chlorophenyl and methoxyphenyl groups.

    N~2~-(4-bromophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N-(2-methylpropyl)glycinamide: Similar structure but with a bromophenyl group instead of chlorophenyl.

    N~2~-(4-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(2-methylpropyl)glycinamide: Similar structure but with a methylphenyl group instead of methoxyphenyl.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H23ClN2O4S

Molecular Weight

410.9 g/mol

IUPAC Name

2-(4-chloro-N-(4-methoxyphenyl)sulfonylanilino)-N-(2-methylpropyl)acetamide

InChI

InChI=1S/C19H23ClN2O4S/c1-14(2)12-21-19(23)13-22(16-6-4-15(20)5-7-16)27(24,25)18-10-8-17(26-3)9-11-18/h4-11,14H,12-13H2,1-3H3,(H,21,23)

InChI Key

CCGMPUJLBMJUMP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)CN(C1=CC=C(C=C1)Cl)S(=O)(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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